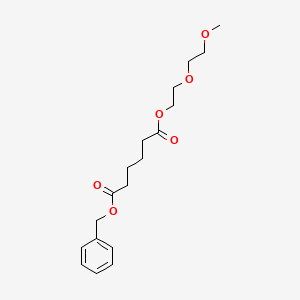
Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate is an organic compound with the molecular formula C18H26O6. It is a diester derived from hexanedioic acid (adipic acid) and contains benzyl and 2-(2-methoxyethoxy)ethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate can be synthesized through esterification reactions involving hexanedioic acid and the corresponding alcohols. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, industrial production may incorporate purification techniques such as chromatography and crystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl or 2-(2-methoxyethoxy)ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hexanedioic acid derivatives.
Reduction: Formation of benzyl alcohol and 2-(2-methoxyethoxy)ethanol.
Substitution: Formation of various substituted esters and ethers.
Applications De Recherche Scientifique
Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mécanisme D'action
The mechanism of action of Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active components, which may interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl hexanedioate: Lacks the 2-(2-methoxyethoxy)ethyl group, resulting in different chemical properties and applications.
2-(2-methoxyethoxy)ethyl hexanedioate:
Dibenzyl hexanedioate: Contains two benzyl groups, which may affect its solubility and reactivity compared to Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate
Uniqueness
This compound is unique due to the presence of both benzyl and 2-(2-methoxyethoxy)ethyl groups.
Propriétés
Numéro CAS |
549533-43-9 |
|---|---|
Formule moléculaire |
C18H26O6 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
6-O-benzyl 1-O-[2-(2-methoxyethoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C18H26O6/c1-21-11-12-22-13-14-23-17(19)9-5-6-10-18(20)24-15-16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-15H2,1H3 |
Clé InChI |
IJYDJPCWMHHAEL-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


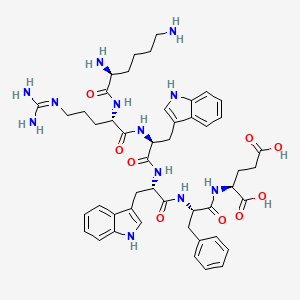
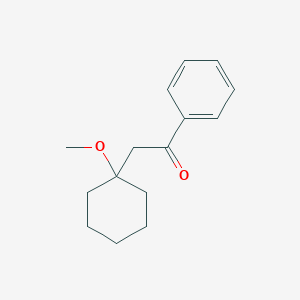
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)
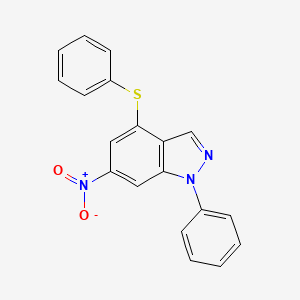
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
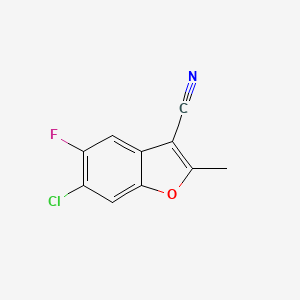
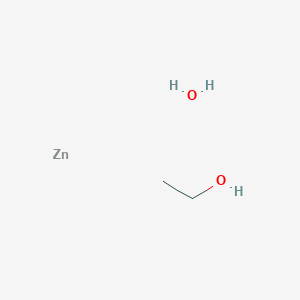
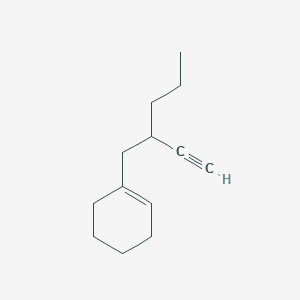
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)

